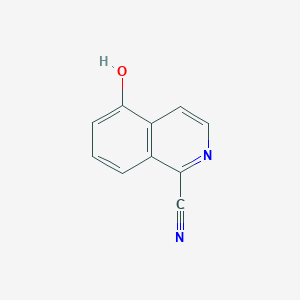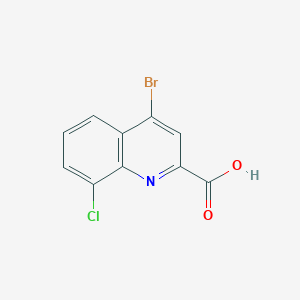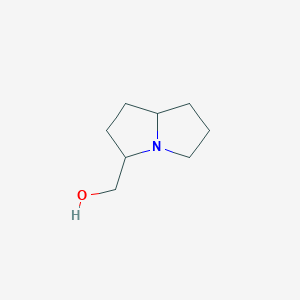
(Z)-2-(Quinuclidin-3-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Quinuclidin-3-ylidene)acetic acid is a chemical compound with a unique structure that includes a quinuclidine ring and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Quinuclidin-3-ylidene)acetic acid typically involves the reaction of quinuclidine with acetic acid derivatives under specific conditions. One common method includes the use of a base to deprotonate the quinuclidine, followed by the addition of an acetic acid derivative to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
(Z)-2-(Quinuclidin-3-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(Quinuclidin-3-ylidene)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in targeting specific biological pathways or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of materials with specific properties. Its unique structure allows for the creation of polymers or other materials with desirable characteristics.
作用機序
The mechanism of action of (Z)-2-(Quinuclidin-3-ylidene)acetic acid involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and other cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds to (Z)-2-(Quinuclidin-3-ylidene)acetic acid include other quinuclidine derivatives and acetic acid derivatives. Examples include quinuclidine-3-carboxylic acid and quinuclidine-3-acetic acid.
Uniqueness
What sets this compound apart from these similar compounds is its specific (Z)-configuration and the presence of both the quinuclidine ring and the acetic acid moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid |
InChI |
InChI=1S/C9H13NO2/c11-9(12)5-8-6-10-3-1-7(8)2-4-10/h5,7H,1-4,6H2,(H,11,12)/b8-5+ |
InChIキー |
HMBAIVPRKWEZCY-VMPITWQZSA-N |
異性体SMILES |
C1CN2CCC1/C(=C/C(=O)O)/C2 |
正規SMILES |
C1CN2CCC1C(=CC(=O)O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)
![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)



![6-(Benzyloxy)bicyclo[3.1.0]hexan-3-ol](/img/structure/B12956492.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)

![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)


